Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZNAWSCAUDRQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236908 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17233-65-7, 1041-00-5, 12224-12-3 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17233-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the fluorescent compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]. This molecule, belonging to the class of stilbene-like bis(benzoxazoles), has garnered interest for its unique photophysical properties and potential applications in materials science and as a structural scaffold in drug discovery. This document details a plausible and robust synthetic pathway, outlines comprehensive characterization methodologies, and discusses the rationale behind the experimental choices, thereby serving as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stilbene-like Bis(benzoxazoles)

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a benzoxazole moiety into larger molecular frameworks is a common strategy in medicinal chemistry to enhance therapeutic potential.[2] When two benzoxazole rings are linked by a conjugated system, such as the 1,2-ethenediyl (vinylene) bridge found in stilbenes, the resulting molecules often exhibit intriguing photophysical properties, most notably strong fluorescence.[3]

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], with the chemical formula C₁₈H₁₄N₂O₂, is a symmetrical molecule featuring two 5-methylbenzoxazole units connected by a central carbon-carbon double bond.[4] This extended π-conjugated system is responsible for its characteristic fluorescence, making it a candidate for applications such as fluorescent brighteners, organic light-emitting diodes (OLEDs), and fluorescent probes in biological imaging.[5][6] For drug development professionals, understanding the synthesis and properties of such scaffolds is crucial for the design of novel fluorescent probes for cellular imaging or as a core structure for the development of new therapeutic agents.[7]

This guide will focus on a logical and efficient synthetic approach to Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], primarily through the Horner-Wadsworth-Emmons reaction, and will detail the essential analytical techniques for its comprehensive characterization.

Strategic Synthesis Pathway: A Rational Approach

The synthesis of the target molecule can be strategically approached by forming the central ethenediyl bridge through a coupling reaction of two appropriately functionalized 5-methylbenzoxazole precursors. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and widely used method for the stereoselective formation of alkenes, particularly favoring the thermodynamically more stable (E)-isomer, which is the desired configuration for this planar, conjugated system.[8][9]

The overall synthetic strategy is a convergent one, involving the preparation of two key intermediates derived from 2-amino-4-methylphenol:

-

Intermediate A: 5-methylbenzoxazole-2-carbaldehyde. This electrophilic partner for the HWE reaction.

-

Intermediate B: Diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate. This is the nucleophilic phosphonate ylide precursor for the HWE reaction.

The final step involves the base-mediated condensation of these two intermediates to yield the target molecule.

Synthesis of Precursors: Building the Benzoxazole Core

The foundational starting material for both intermediates is 2-amino-4-methylphenol. The benzoxazole ring is formed through cyclization reactions with appropriate C2-building blocks.

2.1.1. Synthesis of 2-(Chloromethyl)-5-methylbenzoxazole

This intermediate can be prepared by the reaction of 2-amino-4-methylphenol with chloroacetyl chloride. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization with the adjacent hydroxyl group to form the benzoxazole ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol in a suitable solvent such as toluene or xylene.

-

Slowly add an equimolar amount of chloroacetyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

2.1.2. Synthesis of Diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate (Intermediate B)

This key phosphonate is synthesized from 2-(chloromethyl)-5-methylbenzoxazole via the Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite on the alkyl halide, followed by dealkylation to form the phosphonate.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 2-(chloromethyl)-5-methylbenzoxazole and an excess of triethyl phosphite.

-

Heat the mixture at a high temperature (typically 140-160 °C) for several hours. The reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate is often of sufficient purity for the subsequent HWE reaction. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

2.1.3. Synthesis of 5-methylbenzoxazole-2-carbaldehyde (Intermediate A)

This aldehyde can be synthesized by the condensation of 2-amino-4-methylphenol with a protected glyoxal equivalent, such as chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.

Experimental Protocol:

-

Heat a mixture of 2-amino-4-methylphenol and chloroacetaldehyde dimethyl acetal in the presence of a mild acid catalyst.

-

After the initial condensation and cyclization, add an aqueous acid (e.g., hydrochloric acid) to the reaction mixture and stir to hydrolyze the dimethyl acetal to the aldehyde.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude aldehyde by column chromatography or recrystallization.

The Horner-Wadsworth-Emmons Coupling Reaction

The final step in the synthesis is the Horner-Wadsworth-Emmons reaction between the phosphonate ylide generated from Intermediate B and the aldehyde (Intermediate A). The use of a strong, non-nucleophilic base is crucial for the deprotonation of the phosphonate.

Experimental Protocol:

-

Under an inert atmosphere, dissolve diethyl (5-methyl-1,3-benzoxazol-2-yl)methylphosphonate (Intermediate B) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases (in the case of NaH) and a clear solution of the ylide is formed.

-

Slowly add a solution of 5-methylbenzoxazole-2-carbaldehyde (Intermediate A) in the same anhydrous solvent to the ylide solution at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphate byproduct, simplifying the workup.[10]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane).[11]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-].

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

-

¹H NMR: The spectrum is expected to be symmetrical. Key signals would include:

-

A singlet for the two methyl groups (CH ₃) in the range of δ 2.4-2.6 ppm.

-

Signals for the aromatic protons on the benzoxazole rings. The protons ortho and para to the methyl group will appear as a singlet or a narrow doublet, while the proton meta to the methyl group will appear as a doublet.

-

A singlet for the two vinylic protons (-CH =CH -) in the downfield region, typically around δ 7.0-8.0 ppm, confirming the (E)-configuration.

-

-

¹³C NMR: The spectrum will also reflect the molecule's symmetry. Expected signals include:

-

A signal for the methyl carbons around δ 21-22 ppm.

-

Signals for the aromatic carbons in the range of δ 110-155 ppm.

-

A signal for the vinylic carbons.

-

A signal for the C2 carbon of the benzoxazole ring, which is typically deshielded and appears further downfield.

-

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. For Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] (C₁₈H₁₄N₂O₂), the expected exact mass is approximately 290.11 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. The fragmentation pattern can also provide structural information.

3.1.3. UV-Visible and Fluorescence Spectroscopy

These techniques are crucial for characterizing the photophysical properties of the molecule.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the extended conjugated system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.[12]

-

Fluorescence Spectroscopy: Upon excitation at or near the absorption maximum, the compound is expected to exhibit strong fluorescence. The emission spectrum will show an emission maximum (λ_em) at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield (Φ_f) should be determined to quantify the efficiency of the emission process. For related stilbene-bis(benzoxazole) compounds, high quantum yields have been reported.[3]

Table 1: Summary of Expected Characterization Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Methyl Protons (CH₃) | Singlet, δ 2.4-2.6 ppm |

| Aromatic Protons | Multiplets, δ 7.0-8.0 ppm | |

| Vinylic Protons (-CH=CH-) | Singlet, δ 7.0-8.0 ppm | |

| ¹³C NMR | Methyl Carbon (CH₃) | δ 21-22 ppm |

| Aromatic & Vinylic Carbons | δ 110-155 ppm | |

| Benzoxazole C2 Carbon | Downfield signal | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 290.11 |

| UV-Vis | Absorption Max. (λ_abs) | ~350-400 nm (solvent dependent) |

| Fluorescence | Emission Max. (λ_em) | ~400-450 nm (solvent dependent) |

| Quantum Yield (Φ_f) | Expected to be high (>0.5) |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the molecular formula C₁₈H₁₄N₂O₂.

Applications in Drug Development and Research

While primarily known as a fluorescent brightener, the structural and photophysical properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] and related compounds make them attractive for applications in drug development and biomedical research.

-

Fluorescent Probes for Bioimaging: The strong fluorescence and potential for functionalization make this class of molecules suitable for development as fluorescent probes. By attaching specific targeting moieties, these probes could be used for the selective imaging of cells, tissues, or specific organelles.[7][13] The lipophilic nature of the core structure may favor its accumulation in lipid-rich environments, a property that can be exploited for specific cellular staining.[14]

-

Scaffold for Anticancer Agents: The stilbene scaffold is present in numerous natural and synthetic compounds with potent anticancer activity, such as resveratrol and combretastatin.[4][15] These compounds often exert their effects by interacting with microtubules. The rigid, planar structure of the stilbene-bis(benzoxazole) core could serve as a template for the design of new anticancer agents that disrupt microtubule dynamics.[4]

-

Photosensitizers in Photodynamic Therapy (PDT): Molecules with extended π-systems can sometimes act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength. This property is the basis of photodynamic therapy, a treatment modality for cancer and other diseases. The potential of stilbene-bis(benzoxazole) derivatives as photosensitizers warrants further investigation.

Conclusion

This technical guide has detailed a rational and efficient synthetic pathway for Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] using the Horner-Wadsworth-Emmons reaction as the key step. The guide has also outlined a comprehensive suite of analytical techniques for the thorough characterization of the synthesized molecule, providing expected spectral data based on the known properties of related compounds. The unique combination of a rigid, conjugated stilbene core with the biologically relevant benzoxazole heterocycle makes this class of compounds a promising platform for the development of novel fluorescent tools and potential therapeutic agents. The methodologies and insights presented herein are intended to empower researchers in their efforts to synthesize, characterize, and explore the applications of this and related molecules in the fields of medicinal chemistry and drug development.

References

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-. Retrieved from [Link]

-

MDPI. (2020, August 19). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

PubMed Central. (2015, June 16). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Retrieved from [Link]

-

PubMed. (2017, April 20). Anticancer Activity of Stilbene-Based Derivatives. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 8). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of (a) compound 2 d in all.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2000044732A1 - Process for the preparation of 4,4'-bis(2-benzoxazolyl)stilbenes.

-

ResearchGate. (2025, October 17). Anticancer Activity of Stilbene-based Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Retrieved from [Link]

-

MDPI. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). diethyl 1,3-benzoxazol-2-ylmethylphosphonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Retrieved from [Link]

-

SciSpace. (2021, January 10). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Retrieved from [Link]

-

PubMed Central. (n.d.). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US3260715A - Fluorescent bis-benzoxazolyl stilbenes.

-

DOI. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

SpringerLink. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]

-

PubMed. (2019, December 13). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Retrieved from [Link]

-

EPA. (n.d.). Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]. Retrieved from [Link]

-

Unich.it. (n.d.). Anticancer Activity of Stilbene-based Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photoisomerization of 2-(2-pyrrol-2-ylethenyl)benzoxazole and 2-(2-pyrrol-2-ylethenyl)benzothiazole. Retrieved from [Link]

-

PubMed Central. (2014, July 14). Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Research Results in Pharmacology. (2025, June 26). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]

-

MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]3049/25/17/3793)

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. US3260715A - Fluorescent bis-benzoxazolyl stilbenes - Google Patents [patents.google.com]

- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate [mdpi.com]

- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-, disodium salt | C36H34N12Na2O8S2 | CID 159838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], commonly known as Fluorescent Brightener 135 (FBA 135). This document delves into the synthesis, spectroscopic behavior, and key photophysical parameters of this important industrial chemical. Detailed experimental protocols for its characterization are provided, underpinned by the principles of scientific integrity and causality. This guide is intended to serve as a valuable resource for researchers and professionals working in materials science, drug development, and related fields where fluorescence phenomena are of critical importance.

Introduction

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is a prominent member of the stilbene-type optical brightening agents. Its rigid, planar structure, characterized by a central ethylene bridge connecting two 5-methylbenzoxazole moieties, gives rise to its notable fluorescent properties.[1][2] These compounds are designed to absorb light in the near-ultraviolet (UV) region of the electromagnetic spectrum and subsequently emit it in the blue portion of the visible spectrum.[3] This process of fluorescence effectively masks any inherent yellowness of a material, resulting in a brighter, whiter appearance.

The significance of understanding the photophysical properties of this molecule extends beyond its industrial application as a fluorescent whitening agent in plastics, textiles, and coatings. The inherent fluorescence of the bis(benzoxazolyl)ethylene core makes it a valuable scaffold for the development of fluorescent probes and labels in biological and medicinal chemistry. A thorough characterization of its absorption, emission, and quantum yield is paramount for tailoring its properties for such advanced applications.

Molecular Structure and Synthesis

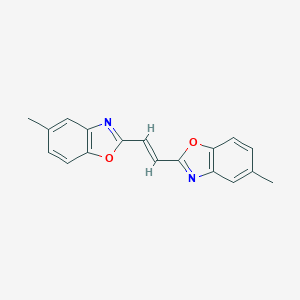

The chemical structure of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is presented below.

Figure 1: Molecular Structure of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-].

A plausible synthetic route to this compound involves the condensation reaction of 2-amino-4-methylphenol with a suitable dicarboxylic acid or its derivative, followed by a cyclization step. A general method for preparing similar bisbenzoxazoles involves the reaction of o-aminophenols with dicarboxylic acids in the presence of a catalyst.[4]

Synthetic Protocol

A representative synthesis for a similar compound, 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, involves condensation, vulcanization, and washing steps.[4] A modified procedure for the target molecule could be as follows:

-

Condensation: 2-amino-4-methylphenol is reacted with fumaric acid in a high-boiling point solvent such as xylene, in the presence of a catalyst like boric acid. The reaction mixture is heated to reflux, and the water generated is removed using a Dean-Stark apparatus.

-

Cyclization/Dehydration: The intermediate di-amide undergoes intramolecular cyclization upon further heating, leading to the formation of the bis-benzoxazole ring system.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of dichloromethane and ethanol, to yield the final product as a light yellow crystalline powder.[5]

Photophysical Properties

The photophysical behavior of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is dictated by its extended π-conjugated system.

UV-Visible Absorption Spectroscopy

The absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this class of compounds, this corresponds to a π-π* transition.

-

Maximum Absorption (λmax): The maximum absorption wavelength for this compound is reported to be 363 nm.[6] This falls within the near-UV region, a characteristic feature of fluorescent whitening agents.[3]

Fluorescence Emission Spectroscopy

Following excitation, the molecule relaxes to the ground state via several pathways, including the emission of a photon, a process known as fluorescence.

-

Emission Profile: The compound exhibits a characteristic reddish-blue fluorescence.[6] The emission spectrum is typically broad and unstructured.

Solvatochromism

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]. It is important to note that the molar extinction coefficient and fluorescence quantum yield are highly dependent on the solvent and measurement conditions.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | [2] |

| Synonyms | Fluorescent Brightener 135, FBA 135, 1,2-Bis(5-methyl-2-benzoxazolyl)ethylene | [2][7] |

| CAS Number | 1041-00-5 | [6] |

| Molecular Formula | C18H14N2O2 | [2] |

| Molecular Weight | 290.32 g/mol | [7] |

| Appearance | Light yellow crystalline powder | [6] |

| Melting Point | 182-188 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents (benzene, alcohols, esters, ethers) | [6] |

| λmax (Absorption) | 363 nm | [6] |

| Fluorescence | Reddish-blue emission | [6] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the characterization of the photophysical properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-].

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the compound.

-

Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum of each diluted solution over a wavelength range of 200-500 nm.

-

Data Analysis: Determine the λmax from the spectrum of the most concentrated solution within the linear range of the instrument. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Figure 3: Workflow for Fluorescence Emission Spectroscopy.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach. [8]Quinine sulfate in 0.1 M H2SO4 is a widely used standard with a known quantum yield of 0.546. [9]

-

Standard and Sample Preparation:

-

Prepare a stock solution of quinine sulfate in 0.1 M H2SO4.

-

Prepare a stock solution of the sample (Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]) in a suitable solvent (e.g., cyclohexane).

-

From these stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbances at the excitation wavelength are below 0.1 to minimize inner filter effects.

-

-

Absorption and Emission Measurements:

-

Record the UV-Vis absorption spectra for all standard and sample solutions.

-

Record the fluorescence emission spectra for all standard and sample solutions, using the same excitation wavelength for both.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Figure 4: Workflow for Relative Fluorescence Quantum Yield Determination.

Conclusion

This technical guide has provided a detailed examination of the photophysical properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]. The synthesis, spectroscopic characteristics, and key photophysical parameters have been discussed, supported by established scientific principles. The provided experimental protocols offer a robust framework for the characterization of this and similar fluorescent compounds. A comprehensive understanding of these properties is essential for the optimization of its existing applications and for the innovative design of new materials and probes for advanced scientific and technological pursuits.

References

-

CHEM 501: Molecular Spectroscopy - Project: Fluorescent Whitening Agents. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-). Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-). Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole.

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 22). Lab 4: Molecular Fluorescence. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. Retrieved from [Link]

-

Spectroscopy of FWAs. (n.d.). Retrieved from [Link]

-

Xcolor Pigment. (n.d.). FLUORESCENT BRIGHTENER PF. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

-

Glen Research. (n.d.). EXTINCTION COEFFICIENTS AND FLUORESCENCE DATA. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorescent Properties of 8-phenylBODIPY in Ethanol - Ethylene Glycol Mixed Solutions. Retrieved from [Link]

-

PubMed Central (PMC). (2020, August 19). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

-

PubMed. (2020, August 19). phenols from 2-((5 H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]

-

Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

-

OMLC. (n.d.). Quinine sulfate. Retrieved from [Link]

-

ACS Publications. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. Retrieved from [Link]

Sources

- 1. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | C18H14N2O2 | CID 5332173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopy of FWAs [sas.upenn.edu]

- 4. CN102070551B - Method for preparing 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. FLUORESCENT BRIGHTENER PF|Fluorescent brightener 135|CAS No.1041-00-5 [xcolorpigment.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Quinine sulfate [omlc.org]

"Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-" absorption and emission spectra

An In-depth Technical Guide to the Absorption and Emission Spectra of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], a prominent member of the benzoxazolyl-stilbene class of fluorescent compounds. Known commercially as Fluorescent Brightener KSN or FBA 368, this molecule's robust fluorescence and high thermal stability make it invaluable in industrial applications, particularly as an optical brightening agent in polymers and synthetic fibers.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings of its spectral behavior, providing field-tested protocols for its characterization, and discussing the critical factors that influence its absorption and emission profiles. Our focus is on explaining the causality behind experimental choices to ensure reproducible and accurate spectral analysis.

Introduction: Chemical Identity and Significance

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is a complex organic molecule built upon a stilbene core, which is flanked by two 5-methyl-benzoxazole heterocyclic moieties. This extended π-conjugated system is the chromophore responsible for its defining characteristic: the ability to absorb light in the near-ultraviolet (UV) spectrum and re-emit it as brilliant blue-violet light in the visible region.[3] This process of fluorescence effectively converts invisible UV radiation into visible light, making materials appear whiter and brighter.

While its primary commercial use is in enhancing the aesthetics of plastics and textiles, the benzoxazole scaffold is also of interest in medicinal chemistry and materials science for the development of fluorescent probes and advanced photonic devices.[4][5] Understanding its fundamental spectral properties is therefore crucial for both quality control in industrial settings and for innovative research applications.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(2-Benzoxazolyl)-4'-(5-methyl-2-benzoxazolyl)stilbene | [1][6] |

| CAS Number | 5242-49-9 | [1] |

| Synonyms | Fluorescent Brightener KSN, FBA 368, Hostalux KSN | [1][7][8] |

| Molecular Formula | C₂₉H₂₀N₂O₂ | [1] |

| Molecular Weight | 428.48 g/mol | [1] |

| Appearance | Bright yellow-green crystalline powder | [1][9] |

| Melting Point | 275-280 °C | [1] |

| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |

Core Photophysical Principles

The absorption and emission of light by FBA 368 are governed by the principles of molecular electronic transitions, often visualized using a Jablonski diagram.

Caption: Simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

-

Absorption (Excitation): When a photon of sufficient energy (in the UV range) strikes the molecule, it promotes an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). This is a very fast process, occurring on the femtosecond scale. The molecule's extended conjugation lowers the energy gap, placing the peak absorption (λmax) in the near-UV range.

-

Vibrational Relaxation: The molecule is initially in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of S₁. This process is non-radiative and occurs on the picosecond timescale.

-

Fluorescence (Emission): From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the S₀ ground state, emitting the energy difference as a photon of light. Because energy was lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is known as the Stokes Shift .

Spectroscopic Characterization: Protocols and Data

Accurate characterization requires careful sample preparation and adherence to validated spectroscopic protocols. Due to the compound's poor aqueous solubility, analysis must be performed in organic solvents.

Protocol: UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorbance spectrum to determine the wavelength of maximum absorption (λmax).

Causality and Trustworthiness: This protocol is designed to be self-validating. Using a spectroscopic-grade solvent and performing a baseline correction are critical for removing artifacts from the solvent and cuvette, ensuring the resulting spectrum is solely from the analyte. Working within the linear range of the Beer-Lambert law (Absorbance < 1.0) is essential for quantitative accuracy and preventing errors from concentration-dependent effects.

Caption: Experimental workflow for acquiring a UV-Vis absorption spectrum of FBA 368.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which FBA 368 is soluble, such as Chloroform (CHCl₃) or Dichloromethane (DCM).

-

Stock Solution Preparation: Accurately weigh a small amount of FBA 368 powder and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL). Rationale: A stock solution allows for precise and repeatable dilutions.

-

Working Solution Preparation: Dilute the stock solution to a final concentration that yields a maximum absorbance between 0.1 and 1.0. A typical starting concentration is in the low micromolar (µM) range.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stability.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 300 nm to 500 nm). This subtracts any absorbance from the solvent and cuvette itself.[10]

-

Sample Measurement: Empty the cuvette, rinse it twice with small aliquots of your working solution, and then fill it with the working solution. Place it back into the instrument.

-

Data Acquisition: Run the scan. The resulting spectrum will show absorbance as a function of wavelength.

-

Analysis: Identify the wavelength at which the highest peak occurs. This is the λmax.

Protocol: Fluorescence Emission Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

Causality and Trustworthiness: Exciting at the λmax ensures the most efficient fluorescence signal, maximizing the signal-to-noise ratio. Using a dilute solution (Absorbance at λex < 0.1) is a critical self-validation step to avoid the "inner filter effect," where emitted light is re-absorbed by other analyte molecules, distorting the spectral shape and intensity.

Caption: Experimental workflow for acquiring a fluorescence emission spectrum of FBA 368.

Step-by-Step Methodology:

-

Sample Preparation: Use a very dilute sample, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[11] This can often be the same or a more dilute solution than that used for the absorption measurement.

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Set Excitation Wavelength: In the instrument software, set the excitation monochromator to the λmax value determined from the UV-Vis absorption spectrum.

-

Set Scan Parameters: Define the emission scan range. It should start at a wavelength slightly longer than the excitation wavelength (e.g., λex + 10 nm) and extend well past the expected emission (e.g., to 600 nm). Set appropriate slit widths for both excitation and emission (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Blank Measurement (Optional but Recommended): Run a scan with a cuvette containing only the pure solvent to identify any background signals or Raman scattering peaks from the solvent.

-

Sample Measurement: Place the cuvette with the FBA 368 solution in the fluorometer.

-

Data Acquisition: Start the emission scan. The instrument will measure the intensity of emitted light at each wavelength.

-

Analysis: Identify the wavelength of maximum fluorescence intensity (λem). Calculate the Stokes Shift in both nanometers (nm) and wavenumbers (cm⁻¹).

Summary of Spectral Properties

Table 2: Representative Photophysical Data for FBA 368

| Parameter | Typical Value | Solvent | Significance |

| Absorption Max. (λmax) | ~375 nm | Nonpolar Organic | Wavelength for most efficient excitation. |

| Emission Max. (λem) | ~435 nm | Nonpolar Organic | The color of the emitted fluorescent light. |

| Stokes Shift | ~60 nm (~3980 cm⁻¹) | Nonpolar Organic | Large shift minimizes self-absorption and is desirable for fluorescent probes. |

| Fluorescence Shade | Brilliant Reddish Blue | - | Qualitative description of the perceived emission color.[1] |

| Quantum Yield (ΦF) | High (Not Reported) | - | High efficiency of converting absorbed photons to emitted photons.[3][5] |

Note: Exact values are highly dependent on the solvent environment.

Advanced Considerations: Influence of the Local Environment

The spectral properties of FBA 368 are not intrinsic constants; they are highly sensitive to the molecule's immediate environment.

-

Solvatochromism: This refers to the change in absorption or emission spectra as the polarity of the solvent changes. For molecules like FBA 368, the excited state (S₁) is typically more polar than the ground state (S₀). In more polar solvents, the excited state is stabilized to a greater degree than the ground state. This leads to a reduction in the energy gap for emission, causing a bathochromic (red) shift in the fluorescence spectrum (λem shifts to a longer wavelength). This phenomenon is a key consideration when selecting solvents for analysis or when using the molecule as an environmental probe.

-

Concentration Effects: At high concentrations, fluorescent molecules can exhibit self-quenching, where an excited molecule transfers its energy non-radiatively to a ground-state molecule, reducing the overall fluorescence intensity. In some bis(benzoxazolyl)stilbene derivatives, aggregation at high concentrations can also lead to the formation of excimers, which have a distinct, red-shifted emission profile. This underscores the importance of working with dilute solutions for analytical measurements.

-

Photostability: FBA 368 and related compounds are known for good thermal and chemical stability, which is essential for their use in high-temperature polymer processing.[1] However, like all fluorescent molecules, prolonged exposure to high-intensity UV light can eventually lead to photochemical degradation (photobleaching), resulting in a loss of fluorescence.

Conclusion

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] (FBA 368) is a highly efficient and stable fluorophore with significant industrial and research applications. Its strong UV absorption and brilliant blue-violet emission are dictated by its extended π-conjugated chemical structure. Accurate and reproducible characterization of its spectral properties is achievable through the careful application of standard spectroscopic protocols, with particular attention paid to solvent choice and solute concentration. Understanding the influence of the local environment, such as solvent polarity, is critical for interpreting its spectral behavior and unlocking its full potential in both quality control and the development of novel fluorescent technologies.

References

-

He, Y., et al. (2023). Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis. PubMed Central. Retrieved January 24, 2026, from [Link]

-

DIMACOLOR INDUSTRY GROUP CO.,LTD. (n.d.). OPTICAL BRIGHTENER KSN (FBA368). Retrieved January 24, 2026, from [Link]

-

BioCrick. (n.d.). 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5. Retrieved January 24, 2026, from [Link]

-

Tüzün, M., et al. (2022). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Shengzhou Worthside Chemical Co., Ltd. (n.d.). Optical Birhgtener KSN Fluorescent Brightener. Retrieved January 24, 2026, from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved January 24, 2026, from [Link]

-

Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Baoxu Chemical. (n.d.). Optical Brightener Hostalux KSN, CAS# 5242-49-9 Mfg. Retrieved January 24, 2026, from [Link]

-

Raytop Chemical. (n.d.). Optical Brightener KSN 368 CAS NO.:5242-49-9 for plastics. Retrieved January 24, 2026, from [Link]

-

Creative Biolabs. (n.d.). Fluorescent Brightener KSN Paired Antigen (OVA)/Antibody Set. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Fluorescent brightener 368. Retrieved January 24, 2026, from [Link]

-

Pucci, A., et al. (2006). Dichroic Properties of Bis(benzoxazolyl)stilbene and Bis(benzoxazolyl)thiophene Dispersed into Oriented Polyethylene Films: A Combined Experimental and Density Functional Theory Approach. ACS Publications. Retrieved January 24, 2026, from [Link]

-

Pucci, A., et al. (2005). Luminescent Bis-benzoxazolyl-stilbene as Molecular Probe for Polypropylene Films Deformation. SFERA. Retrieved January 24, 2026, from [Link]

-

CNR-IRIS. (2006). Dichroic properties of bis(benzoxazolyl)stilbene and bis(benzoxazolyl)thiophene dispersed into oriented polyethylene films: A combined experimental and density functional theory approach. Retrieved January 24, 2026, from [Link]

-

Levitus, M. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. PubMed. Retrieved January 24, 2026, from [Link]

-

Colorkem. (n.d.). China Fluorescent Brightener KSN | 5242-49-9 Manufacturer and Supplier. Retrieved January 24, 2026, from [Link]

Sources

- 1. China OPTICAL BRIGHTENER KSN (FBA368) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 2. KSN Optical Brightener High Purity Industrial Powder at Attractive Price [worthsidechemical.com]

- 3. 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | 2397-00-4 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | 2397-00-4 [chemicalbook.com]

- 10. Luminescent Bis-benzoxazolyl-stilbene as Molecular Probe for Polypropylene Films Deformation [sfera.unife.it]

- 11. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]: Properties, Synthesis, and Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], a stilbene-based benzoxazole derivative also widely known as Fluorescent Brightener 135. This document delves into its fundamental chemical and photophysical properties, outlines a general synthesis approach, and explores its potential research applications beyond its traditional use as an optical brightener. This guide is intended to serve as a foundational resource for researchers and professionals in materials science, analytical chemistry, and drug development who are interested in the unique fluorescent characteristics of this molecule and its potential for innovative applications.

Introduction: Unveiling a Versatile Fluorophore

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is a heterocyclic organic compound characterized by a central ethylene bridge connecting two 5-methylbenzoxazole moieties. This E-stilbene derivative possesses a planar and highly conjugated structure, which is the basis for its strong fluorescence.[1] While its primary commercial application has been as a fluorescent whitening agent in plastics, textiles, and coatings, its intrinsic photophysical properties suggest a broader potential in various scientific research fields.[2][3]

The benzoxazole nucleus itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The fluorescent nature of many benzoxazole compounds further extends their utility into the realm of biological imaging and sensing.[5][6] This guide aims to consolidate the available technical information on Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] and to stimulate further research into its untapped potential.

Physicochemical and Photophysical Properties

A thorough understanding of the fundamental properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is crucial for its application in research.

Chemical Identity and Properties

Below is a summary of the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | [1] |

| Synonyms | Fluorescent Brightener 135, 1,2-Bis(5-methylbenzoxazol-2-yl)ethene, Uvitex ERN | [1][7] |

| CAS Number | 1041-00-5 | [8] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 290.32 g/mol | [1] |

| Melting Point | 180-181 °C | [9] |

| Solubility | Insoluble in water; soluble in organic solvents like DMF and ethanol. | [9] |

Photophysical Characteristics

The fluorescence of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is its most defining feature. This section summarizes its key photophysical parameters.

| Parameter | Value | Conditions | Source |

| Maximum Absorption (λmax) | 363 nm | Not specified | [3] |

| Fluorescence Emission | Reddish-blue | Not specified | [3] |

Synthesis and Characterization

While detailed, step-by-step protocols for the synthesis of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] are proprietary and not extensively published in academic literature, a general synthetic route can be inferred from related stilbene-benzoxazole syntheses and brief descriptions in technical data sheets.[9][10]

General Synthesis Pathway

The synthesis of stilbene-based benzoxazoles typically involves a condensation reaction. A plausible, though unverified, pathway for this specific compound involves the reaction of key precursors.[9] The general approach for similar structures often utilizes Wittig or Horner-Wadsworth-Emmons reactions to form the central ethene bridge.[10]

A reported method for the preparation of Fluorescent Brightener 135 involves the reaction of xylene, o-amino-p-cresol, hydroxysuccinic acid, and boric acid.[9]

Purification and Characterization

Purification of the final product is critical to achieve the desired photophysical properties. Standard laboratory techniques would be employed for this purpose.

Step-by-Step Purification Protocol (Hypothetical):

-

Reaction Quenching: After the reaction is complete, the mixture is cooled to room temperature.

-

Precipitation: The product is precipitated by adding a non-polar solvent (e.g., hexane) to the reaction mixture.

-

Filtration: The crude product is collected by vacuum filtration and washed with the non-polar solvent to remove unreacted starting materials and soluble impurities.

-

Recrystallization: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of solvents) and allowed to cool slowly to form pure crystals.

-

Drying: The purified crystals are collected by filtration and dried under vacuum.

Characterization Techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed.[11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

UV-Visible and Fluorescence Spectroscopy: To determine the absorption and emission spectra, which are crucial for its application as a fluorophore.

Potential Research Applications

The unique photophysical properties of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] open up avenues for its use in several advanced research applications.

Fluorescent Probes for Metal Ion Sensing

The benzoxazole moiety, with its nitrogen and oxygen heteroatoms, can act as a chelating site for metal ions. Upon binding to a metal ion, the electronic structure of the fluorophore can be perturbed, leading to a change in its fluorescence properties (e.g., intensity, wavelength). This "turn-on" or "turn-off" fluorescence response can be exploited for the selective detection of specific metal ions.

Proposed Experimental Workflow for Metal Ion Sensing:

Emitter or Host Material in Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield and thermal stability of stilbene-based benzoxazoles make them potential candidates for use in OLEDs. They could potentially be used as the emissive layer (dopant or non-dopant) or as a host material in phosphorescent OLEDs (PHOLEDs) due to their potentially high triplet energy.

Conceptual OLED Device Architecture:

Fluorescent Stains for Biological Imaging

The lipophilic nature of the molecule, suggested by its insolubility in water and solubility in organic solvents, indicates that it may preferentially accumulate in lipid-rich environments within cells, such as cell membranes or lipid droplets. This property could be exploited for fluorescently labeling these structures in living or fixed cells.

Step-by-Step Protocol for Cellular Staining:

-

Cell Culture: Grow cells of interest (e.g., cancer cell lines) on glass coverslips or in imaging-grade multi-well plates.

-

Staining Solution Preparation: Prepare a stock solution of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] in a biocompatible solvent like DMSO. Dilute the stock solution to the desired final concentration in a cell culture medium or a suitable buffer (e.g., PBS).

-

Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with a fresh culture medium or buffer to remove excess stain.

-

Imaging: Mount the coverslips on microscope slides or directly image the multi-well plates using a fluorescence microscope equipped with appropriate filters for UV excitation and blue/green emission.

Safety and Handling

While specific toxicity data for Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is limited, it is generally considered to have low toxicity.[12] However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[8]

Conclusion and Future Outlook

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is a commercially available fluorophore with well-established applications as an optical brightener. However, its robust photophysical properties and the versatile chemistry of the benzoxazole scaffold suggest a significant, yet largely unexplored, potential in advanced research applications. The lack of detailed published data on its synthesis, comprehensive photophysical characterization, and application in sensing and bioimaging presents a clear opportunity for further scientific investigation. This technical guide serves as a starting point for researchers to explore the capabilities of this intriguing molecule and to develop novel applications that harness its unique fluorescent properties.

References

-

Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-. PubChem. (n.d.). Retrieved from [Link]

-

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-. SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Novel bis[5-(fluoren-2-yl)thiophen-2-yl]benzothiadiazole end-capped with carbazole dendrons as highly efficient solution-processed nondoped red emitters for organic light-emitting diodes. ACS Applied Materials & Interfaces. (2013, September 11). Retrieved from [Link]

-

Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Chemical Science. (n.d.). Retrieved from [Link]

-

Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-. PubChem. (n.d.). Retrieved from [Link]

-

benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-, disodium salt. PubChem. (n.d.). Retrieved from [Link]

-

Dual-Modality, Dual-Functional Nanoprobes for Cellular and Molecular Imaging. PMC. (2012, December 31). Retrieved from [Link]

-

FLUORESCENT BRIGHTENER FWA-1 CAS N°: 16090-02-1 56776-30-8. OECD Existing Chemicals Database. (2000, February 11). Retrieved from [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. (2021, January 15). Retrieved from [Link]

-

Organic Light-Emitting Diodes Based on Silandiol-Bay-Bridged Perylene Bisimides. PUBDB. (2022, December 7). Retrieved from [Link]

-

2, 2-(1, 2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1, 3, 5-triazin-2-yl]amino]-benzenesulfonic acid], disodium salt, min 65%, 100 grams. CP Lab Safety. (n.d.). Retrieved from [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC. (n.d.). Retrieved from [Link]

-

Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. ResearchGate. (2008, August). Retrieved from [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. (n.d.). Retrieved from [Link]

-

Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners, Methyl Chloroform, Trichloroethylene, Tetrachloroethylene, Ion Exchange Resins, Final Report. (1971). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET According to EC Directive 91/155 EC. (2010, August 1). Retrieved from [Link]

-

The main types and uses of Fluorescent brighteners in plastics. Raytop Chemical. (2021, June 22). Retrieved from [Link]

-

FLUORESCENT BRIGHTENER PF. Xcolor Pigment. (n.d.). Retrieved from [Link]

-

Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. PMC. (2014, July 14). Retrieved from [Link]

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. (n.d.). Retrieved from [Link]

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Retrieved from [Link]

-

Effect of solvent and encapsulation in β-Cyclodextrin on the photophysical properties of 4-[5-(thiophen-2-yl)furan-2-yl]benzamidine. ResearchGate. (n.d.). Retrieved from [Link]

-

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, potassium sodium salt (1:2:2). EPA. (n.d.). Retrieved from [Link]

-

Benzo[c][13][14][15]thiadiazole-4,7-diyl)bis(quinolin-4(1H). (2021, September 1). Retrieved from [Link]

-

Synthetic approaches toward stilbenes and their related structures. PMC. (n.d.). Retrieved from [Link]

-

Fluorescent Brightener. Chem-suppliers.com. (n.d.). Retrieved from [Link]

-

Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024, October 7). Retrieved from [Link]

-

Fluorescent Properties of 8-phenylBODIPY in Ethanol - Ethylene Glycol Mixed Solutions. ResearchGate. (2016, August). Retrieved from [Link]ODIPY_in_Ethanol-_Ethylene_Glycol_Mixed_Solutions)

Sources

- 1. Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | C18H14N2O2 | CID 5332173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. static.horiba.com [static.horiba.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fluorescent Brightener 135 | 1041-00-5 [chemicalbook.com]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. witec.ch [witec.ch]

- 13. benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-, disodium salt | C36H34N12Na2O8S2 | CID 159838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] in Advanced Fluorescence Microscopy

Abstract

This technical guide provides a comprehensive overview and foundational protocols for the application of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], a fluorescent compound with potential utility in cellular and molecular imaging. We delve into the photophysical characteristics of this dye, explore its potential mechanisms of interaction with biological specimens, and offer detailed, adaptable protocols for its use in fluorescence microscopy. This document is intended to serve as a starting point for researchers and drug development professionals seeking to explore the capabilities of this molecule as a novel fluorescent probe.

Introduction to Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-]

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], identified by CAS number 1041-00-5 and also known as Fluorescent Brightener 135, is a member of the benzoxazole family of heterocyclic compounds.[1][2][3][4] This class of molecules is recognized for its fluorescent properties and has been investigated for a range of applications, from industrial optical brighteners to probes in biological research.[5][6][7] While many benzoxazole derivatives have been explored for their ability to interact with biomolecules such as DNA and proteins, the specific applications of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] in fluorescence microscopy are not yet extensively documented in peer-reviewed literature.[5] This guide, therefore, aims to bridge this gap by providing a theoretical framework and practical starting protocols for its use.

The core structure, a bis-benzoxazole, suggests potential for intercalation or groove binding with nucleic acids, a property observed in other, structurally related molecules. However, its poor water solubility presents a challenge for biological applications that must be addressed in protocol design.[8]

Photophysical Properties

A thorough understanding of a fluorophore's spectral characteristics is fundamental to successful fluorescence microscopy. The key photophysical parameters for Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] are summarized below.

| Property | Value | Source |

| CAS Number | 1041-00-5 | [2][3][4][9] |

| Molecular Formula | C18H14N2O2 | [1][3] |

| Molecular Weight | 290.32 g/mol | [2] |

| Maximum Absorption (λmax) | ~363 - 374 nm | [10][11] |

| Emission | Reddish-blue fluorescence | [10][12] |